BDP FL methyltetrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

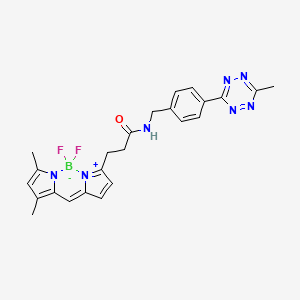

Structure

2D Structure

Properties

Molecular Formula |

C24H24BF2N7O |

|---|---|

Molecular Weight |

475.3 g/mol |

IUPAC Name |

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |

InChI |

InChI=1S/C24H24BF2N7O/c1-15-12-16(2)33-22(15)13-21-9-8-20(34(21)25(33,26)27)10-11-23(35)28-14-18-4-6-19(7-5-18)24-31-29-17(3)30-32-24/h4-9,12-13H,10-11,14H2,1-3H3,(H,28,35) |

InChI Key |

ZDYCNCTWMHFBDF-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCC4=CC=C(C=C4)C5=NN=C(N=N5)C)C)C)(F)F |

Origin of Product |

United States |

Foundational Principles of Bioorthogonal Chemical Reactions

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. numberanalytics.comchempep.com Coined by Carolyn Bertozzi in 2003, the term "bioorthogonal" literally means "not interfering with biology". chempep.com These reactions are designed to be highly selective, reacting only with a specific functional group that has been introduced into a biomolecule of interest. numberanalytics.compcbiochemres.com This allows for the precise labeling and manipulation of molecules in the complex environment of a cell or organism. chempep.com

Key characteristics of a bioorthogonal reaction include:

High Selectivity: The reaction must be specific to the introduced functional groups, avoiding side reactions with the vast array of other molecules present in a biological system. chempep.comescholarship.org

Fast Reaction Kinetics: The reaction needs to proceed quickly at the low concentrations typically found in biological experiments. chempep.comescholarship.org

Biocompatibility: The reactants and products must be non-toxic and stable under physiological conditions, such as in aqueous media, at neutral pH, and at body temperature. chempep.compcbiochemres.com

Minimal Perturbation: The chemical tags should be small to avoid disrupting the natural function of the biomolecule being studied. escholarship.org

These principles have guided the development of a toolbox of bioorthogonal reactions, including the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the inverse electron demand Diels-Alder (IEDDA) reaction. pcbiochemres.comescholarship.org

The Inverse Electron Demand Diels Alder Iedda Reaction As a Primary Bioconjugation Strategy

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful bioconjugation technique known for its exceptionally fast reaction rates. creative-biolabs.comrsc.org This reaction occurs between an electron-deficient diene, such as a tetrazine, and an electron-rich dienophile, often a strained alkene or alkyne like trans-cyclooctene (B1233481) (TCO). creative-biolabs.comfrontiersin.org

The mechanism involves a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases a molecule of nitrogen gas, making the reaction irreversible. creative-biolabs.comfrontiersin.org This rapid and irreversible nature, coupled with the ability to proceed without the need for a toxic catalyst, makes the IEDDA reaction an excellent choice for in vivo applications. creative-biolabs.comfrontiersin.org The first use of the IEDDA reaction for bioconjugation was reported in 2008. frontiersin.org Since then, it has become a cornerstone of bioorthogonal chemistry, enabling applications such as cellular imaging, drug delivery, and the labeling of proteins, nucleic acids, and lipids. creative-biolabs.com

Significance of Boron Dipyrromethene Bodipy Fluorophores in Bioimaging

Boron-dipyrromethene (BODIPY) dyes are a class of fluorophores widely utilized in bioimaging due to their exceptional photophysical properties. mdpi.comnih.gov These properties include:

High Molar Extinction Coefficients: They absorb light very efficiently. researchgate.net

High Fluorescence Quantum Yields: They are very bright, efficiently converting absorbed light into emitted fluorescence. mdpi.comresearchgate.net

Sharp Emission Spectra: This allows for better separation of signals in multi-color imaging experiments. researchgate.net

Excellent Photostability: They are resistant to photobleaching, allowing for longer imaging times. mdpi.comresearchgate.net

Chemical and Thermal Stability: They are robust and can withstand various experimental conditions. researchgate.net

The core structure of BODIPY dyes can be readily modified to tune their spectral properties and to introduce reactive groups for conjugation to biomolecules. mdpi.com This versatility has led to the development of a wide range of BODIPY-based probes for imaging various cellular components and processes, including lipids, proteins, and changes in the cellular environment. mdpi.comnih.gov However, the inherent lipophilicity and poor water solubility of the traditional BODIPY core can limit their application, leading to research into developing more water-soluble derivatives. nih.gov

Historical Context and Evolution of Methyltetrazine Based Click Chemistry

Elucidation of Inverse Electron Demand Diels-Alder (IEDDA) Reaction Mechanisms

The reactivity of this compound is centered around the IEDDA reaction, a powerful bioorthogonal ligation tool. This cycloaddition occurs between an electron-poor diene, the tetrazine ring, and an electron-rich dienophile, typically a strained alkene or alkyne. iris-biotech.de The reaction is known for its rapid kinetics and high specificity, allowing for the covalent labeling of biomolecules in complex biological environments without the need for a catalyst. iris-biotech.delumiprobe.com

Reactant Pair Specificity: Tetrazine-Dienophile Selection (e.g., Trans-Cyclooctenes, Cyclopropenes)

The choice of dienophile is critical in determining the rate and efficiency of the IEDDA reaction with this compound. Highly strained alkenes are preferred dienophiles due to their enhanced reactivity.

Trans-cyclooctenes (TCOs) are among the most reactive and widely used dienophiles for IEDDA reactions with tetrazines. lumiprobe.com The ring strain of the trans-double bond significantly lowers the activation energy of the cycloaddition. Various derivatives of TCO have been developed to further tune reactivity and stability.

Cyclopropenes represent another class of strained dienophiles that react readily with tetrazines. lumiprobe.comnih.gov While generally less reactive than TCOs, their smaller size can be advantageous in certain biological applications, minimizing potential steric hindrance. confluore.comnih.gov The reactivity of cyclopropene (B1174273) derivatives can be modulated by the substituents on the ring. confluore.comacs.org

The following table summarizes the second-order rate constants for the reaction of various methyl-substituted tetrazines with different dienophiles, illustrating the impact of both the tetrazine substituent and the dienophile structure on reaction kinetics.

| Tetrazine Reactant | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |

| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous media |

| MePh-Tz | TCO | 990 | DPBS, 37 °C |

| MeDHP-Tz | TCO-PEG₄ | 1820 | DPBS, 37 °C |

| 3-amidomethyl-1-methylcyclopropene | Monoaryl tetrazine | Faster than with TCO | Not specified |

| Methylcyclopropene | Tetrazine | 0.0047 ± 0.0004 | 37 °C |

Data sourced from multiple research findings. lumiprobe.comacs.orgacs.org

Kinetic Profiling and Reaction Rate Enhancement in Biological Media

The IEDDA reaction involving methyltetrazines is exceptionally fast, with second-order rate constants that can be orders of magnitude higher than other bioorthogonal reactions. lumiprobe.com This rapid kinetics is a significant advantage for applications in living systems, where low concentrations of reactants are often necessary. The reaction proceeds efficiently in aqueous buffers and complex biological media, such as cell culture medium and serum. broadpharm.comresearchgate.net

Impact of Methyl Substitution on Tetrazine Stability and Reactivity in Aqueous Environments

The methyl group on the tetrazine ring plays a crucial role in balancing reactivity and stability. Compared to unsubstituted tetrazines, methyl-substituted tetrazines like this compound exhibit enhanced stability in aqueous environments and biological media. lumiprobe.comnih.govnih.gov This increased stability is attributed to the electron-donating nature and steric bulk of the methyl group, which can reduce the susceptibility of the tetrazine ring to nucleophilic attack and degradation.

However, this enhanced stability comes at the cost of slightly reduced reactivity compared to the most reactive, yet less stable, tetrazine derivatives. broadpharm.com For instance, hydrogen-substituted tetrazines generally react faster than their methyl-substituted counterparts. Despite this, the reactivity of methyltetrazines remains sufficiently high for most bioorthogonal applications, offering a favorable balance between a long half-life in biological systems and rapid ligation kinetics. lumiprobe.com Some studies have reported that certain alkyl- or pyridinyl-substituted tetrazines can maintain over 85% stability in PBS for 10 hours at 37°C.

Spectroscopic Behavior and Fluorogenic Probe Design

This compound is designed as a fluorogenic probe, meaning its fluorescence is significantly altered upon reaction. This "turn-on" property is highly desirable for imaging applications as it minimizes background signal and enhances the signal-to-noise ratio.

Principles of Fluorescence Quenching and Activation via IEDDA

In its unreacted state, the fluorescence of the BDP FL (BODIPY FL) fluorophore is efficiently quenched by the attached methyltetrazine moiety. While the precise mechanism can be complex, it is often attributed to processes like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT) between the fluorophore (donor) and the tetrazine (acceptor). The tetrazine's ability to absorb light in a spectral region that overlaps with the fluorophore's emission contributes to this quenching effect.

Upon undergoing the IEDDA reaction with a dienophile, the electronic structure of the tetrazine ring is disrupted as it is converted into a dihydropyridazine. This conversion eliminates the quenching properties of the tetrazine, leading to a significant increase in the fluorescence quantum yield of the BDP FL dye. This "turn-on" of fluorescence serves as a direct indicator of the ligation event.

The following table illustrates the change in fluorescence quantum yield for a BODIPY FL-tetrazine conjugate before and after reaction with a dienophile.

| Fluorogenic Probe | Quantum Yield (before reaction) | Quantum Yield (after reaction with trans-cyclooctenol) | Fold Increase in Fluorescence |

| Tetrazine-BODIPY FL | 0.02 | 0.24 | 15.0 |

Data adapted from Devaraj et al., 2011.

Optimization Strategies for Enhanced Signal-to-Noise Ratio in Biological Systems

A high signal-to-noise ratio (SNR) is crucial for sensitive detection in biological imaging. Several strategies are employed in the design of tetrazine-based fluorogenic probes to maximize the fluorescence turn-on and improve the SNR.

One key strategy is to minimize the distance between the fluorophore and the tetrazine quencher in the unreacted probe. A shorter linker can enhance the efficiency of the quenching mechanism, leading to a lower background fluorescence and thus a larger fold-increase upon reaction.

Furthermore, the selection of the fluorophore itself is important. Bright and photostable dyes like BDP FL are often chosen for their excellent photophysical properties. lumiprobe.comnih.gov The chemical environment, including the solvent and the presence of other biological molecules, can also influence the fluorescence properties and must be considered in the experimental design. By optimizing these parameters, researchers can develop highly sensitive probes for wash-free, live-cell imaging applications.

Advanced Synthetic Routes for this compound Derivatives

The synthesis of this compound, a complex molecule comprising a borondipyrromethene (BODIPY) core and a methyltetrazine moiety, can be approached through several advanced synthetic routes. These strategies generally fall into two main categories: late-stage functionalization of a pre-formed BODIPY dye or the construction of the BODIPY core onto a tetrazine-containing precursor.

A common approach involves the de novo synthesis of the BODIPY core, which can then be functionalized. lsu.edu This often starts with the condensation of 2,4-dimethylpyrrole (B27635) with a suitable acid chloride or aldehyde. rsc.orgacs.org For instance, a BODIPY structure with a reactive site, such as a halogen or a carboxylic acid, is first synthesized. lsu.eduacs.org This reactive handle is then used for subsequent coupling reactions. Palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Sonogashira reactions, are powerful methods for attaching the tetrazine moiety or a linker that will be converted to a tetrazine. rsc.orgmdpi.com

Alternatively, a "late-stage" introduction of the fluorophore can be employed. This involves synthesizing a linker molecule containing the tetrazine group and a protected functional group (e.g., an amine protected with a Boc group). researchgate.net After deprotection, the amine can be reacted with an activated N-hydroxysuccinimide (NHS) ester of the BDP FL dye to form the final conjugate. researchgate.net

Another sophisticated strategy builds the BODIPY fluorophore directly onto a tetrazine scaffold. researchgate.net This can involve reacting a tetrazine-functionalized aldehyde with 2,4-dimethylpyrrole under acidic conditions (e.g., using trifluoroacetic acid, TFA), followed by oxidation (e.g., with DDQ) and subsequent complexation with boron trifluoride etherate (BF₃·OEt₂) and a base like triethylamine (B128534) (TEA). researchgate.net A Pinner-like reaction, using reagents like zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) and hydrazine, is also a key method for forming the tetrazine ring itself from a nitrile precursor, such as 2-cyanopyridine, which can be attached to the BODIPY framework. acs.orgnih.gov

These varied synthetic methodologies provide a versatile toolkit for creating a range of this compound derivatives with tailored properties for specific research needs.

Rational Design of this compound Conjugates for Bioconjugation

The utility of this compound in biological systems is greatly enhanced by conjugating it to biomolecules. This requires rational design, incorporating linkers and specific functional groups to improve performance and enable targeted attachment.

Incorporation of Polyethylene (B3416737) Glycol (PEG) Linkers for Enhanced Biocompatibility

A significant challenge for many organic fluorophores in biological applications is their inherent hydrophobicity, which can lead to poor solubility in aqueous buffers, aggregation, and non-specific binding. To overcome these issues, polyethylene glycol (PEG) linkers are frequently incorporated into the design of this compound conjugates.

PEGylation, the process of attaching PEG chains, confers several advantageous properties. It significantly increases the hydrophilicity and water solubility of the this compound probe. This modification also enhances the biocompatibility of the molecule and can improve its pharmacokinetic profile in vivo by extending circulation time and reducing immunogenicity. vulcanchem.com Commercially available derivatives like BDP FL-PEG3-Methyltetrazine and BDP FL-PEG7-Methyltetrazine are examples of this strategy. broadpharm.com

| Property | This compound (Unmodified) | BDP FL-PEG-Methyltetrazine | Reference |

|---|---|---|---|

| Solubility | Soluble in organic solvents (DMSO, DMF, DCM) | Enhanced solubility in aqueous/physiological buffers | broadpharm.com |

| Biocompatibility | Standard | Improved, reduced non-specific binding | |

| Pharmacokinetics | Not specified | Potentially enhanced circulation half-life | vulcanchem.com |

Functional Group Integration for Targeted Biomolecule Attachment (e.g., NHS Ester, Maleimide)

To attach this compound to a specific site on a biomolecule, it is typically derivatized with a reactive functional group. The choice of group is dictated by the available functional handles on the target biomolecule, such as proteins, peptides, or oligonucleotides.

Commonly used functional groups include:

N-Hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary and secondary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, forming stable amide bonds. medchemexpress.comlumiprobe.com This is one of the most common methods for labeling proteins. d-nb.info

Maleimides: This group reacts specifically with thiol (sulfhydryl) groups, found in cysteine residues. medchemexpress.comsantiago-lab.com This reaction is highly efficient at a pH range of 6.5-7.5 and forms a stable thioether bond, allowing for site-specific labeling of proteins or peptides containing cysteine. medchemexpress.comlumiprobe.com

By synthesizing this compound derivatives that incorporate these functional groups, researchers can create targeted probes for a wide array of biological investigations.

| Functional Group | Target Biomolecular Group | Resulting Bond | Reference |

|---|---|---|---|

| NHS Ester | Amine (-NH₂) | Amide | medchemexpress.comlumiprobe.com |

| Maleimide | Thiol (-SH) | Thioether | medchemexpress.comsantiago-lab.com |

Orthogonal Conjugation Chemistries with this compound

A key advantage of the tetrazine ligation chemistry is its orthogonality to many other bioorthogonal reactions. This allows for the simultaneous and specific labeling of multiple, distinct molecular targets within the same complex biological system.

Site-Specific Labeling of Biomolecules

The ability to attach a fluorescent label to a specific site on a biomolecule is crucial for understanding its function and interactions. This compound, in conjunction with bioorthogonal chemistry, provides a robust method for achieving such precision.

A sophisticated strategy for site-specific protein labeling involves the genetic encoding of non-canonical amino acids (ncAAs). nih.gov This technique expands the genetic code to incorporate an amino acid with a unique chemical handle, such as a trans-cyclooctene (B1233481) (TCO) group, at a desired position within a protein's sequence. nih.govfrontiersin.org The TCO-functionalized protein can then be specifically labeled with this compound.

This approach has been successfully employed to study microproteins, which are small proteins of 60 amino acids or less. acs.org Traditional fluorescent protein tags like GFP are often comparable in size to the microproteins themselves, potentially altering their function. researchgate.net By introducing a small ncAA tag, researchers can attach this compound with minimal perturbation to the microprotein's native structure and function, enabling accurate visualization in living cells. acs.orgresearchgate.net For instance, the ncAA axial trans-cyclooct-2-ene-l-lysine (TCO*K) can be incorporated into proteins using an engineered pyrrolysyl-tRNA synthetase/tRNA pair. nih.govacs.org The subsequent reaction with this compound allows for targeted fluorescent labeling. acs.org

| Labeling Strategy | Description | Key Advantage |

| ncAA Tagging | Incorporation of a non-canonical amino acid with a unique chemical handle (e.g., TCO*K) into a protein sequence. | Site-specific labeling with minimal perturbation of the target protein's function. |

| STELLA (Single-Residue Terminal Labeling) | A method that introduces a single ncAA at the N- or C-terminus of a protein, which is then labeled with a bioorthogonal dye. | Avoids alteration of the core protein sequence and is broadly applicable. acs.orgresearchgate.net |

This compound can be used in combination with other bioorthogonal labeling systems to simultaneously track multiple molecular species within a cell. This "dual-labeling" approach provides a more comprehensive picture of complex biological processes.

A notable example is the study of the amyloid-β precursor protein (AβPP), which is implicated in Alzheimer's disease. nih.govscispace.com Researchers have developed a system to label AβPP at two different sites using distinct bioorthogonal chemistries. nih.govnih.govresearchgate.net The C-terminal tail of AβPP is tagged using a SNAP-tag, which can be labeled with a fluorophore like TMR-Star. nih.govresearchgate.net Simultaneously, a TCO*K non-canonical amino acid is incorporated into the amyloid-β region of AβPP, allowing for specific labeling with this compound. nih.govnih.govresearchgate.net This dual-labeling strategy enables the simultaneous visualization of the full-length AβPP and its cleavage products, providing insights into the trafficking and processing of this critical protein. nih.govscispace.comresearchgate.net

Beyond simple visualization, the site-specific attachment of this compound can be used to study the structure-function relationships of proteins. By strategically placing the fluorescent probe, researchers can monitor conformational changes, protein-protein interactions, and the effects of post-translational modifications.

The ability to precisely modify a protein's C-terminus, for example, is a significant challenge in protein engineering. nih.gov Methods that allow for the specific functionalization of this region can be enhanced by using this compound to track the modified protein and its interactions. This precise modification is crucial for creating well-defined bioconjugates for therapeutic and diagnostic applications. nih.gov

Cellular and Subcellular Imaging Studies

The cell-permeability and low cytotoxicity of this compound and its corresponding bioorthogonal reaction make it an excellent tool for imaging dynamic processes within living cells. acs.org

This compound has been successfully used for live-cell imaging of various intracellular components and is particularly advantageous for studying microproteins. acs.org After genetically encoding a TCO*K ncAA into a microprotein of interest, cells are incubated with this compound. acs.org The resulting fluorescently labeled microproteins can then be visualized using microscopy to determine their subcellular localization. acs.orgwordpress.com

This technique has been used to visualize the localization of microproteins such as Sarcolipin and NDUFB1 to the endoplasmic reticulum and mitochondria, respectively. acs.org The bright and photostable fluorescence of BDP FL allows for clear imaging with minimal background signal, even for low-abundance proteins. acs.orgnih.gov

| Microprotein | Subcellular Localization | Imaging Method |

| Sarcolipin | Endoplasmic Reticulum | Live-cell imaging with this compound after ncAA tagging. acs.org |

| NDUFB1 | Mitochondria | Live-cell imaging with this compound after ncAA tagging. acs.org |

| NoBody | Cytoplasm | Confocal microscopy after fixation and labeling with this compound. acs.org |

| PIGBOS | Mitochondria | Confocal microscopy after fixation and labeling with this compound. acs.org |

Understanding the movement and processing of proteins within the cell is fundamental to cell biology. The dual-labeling strategy for AβPP, as described earlier, is a prime example of how this compound is used to study these dynamic events. nih.govnih.govresearchgate.net

The proteolytic processing of AβPP by secretases is a key event in the development of Alzheimer's disease. nih.gov By labeling both the precursor protein and its cleavage products, researchers can track their trafficking through different cellular compartments, such as the Golgi apparatus and endosomes. nih.govresearchgate.net This allows for the investigation of where and when the critical cleavage events occur, providing valuable information for the development of therapeutic interventions. nih.govscispace.comresearchgate.net The use of this compound in these studies offers a powerful method to observe the intricate details of protein processing in real-time within a living cell. nih.gov

Advanced Microscopy Techniques Employing this compound Probes

The high fluorescence quantum yield and photostability of this compound make it an excellent probe for various advanced microscopy techniques, enabling high-resolution and dynamic imaging of biological processes. broadpharm.combiocompare.com

Confocal microscopy is a powerful technique for obtaining high-resolution, three-dimensional images of cells and tissues. The use of this compound in conjunction with confocal microscopy has facilitated detailed intracellular analysis of proteins and their functions.

A notable example is the dual-fluorescence labeling system developed to study the subcellular location of γ-secretase cleavage of the amyloid-β protein precursor (AβPP), a critical process in Alzheimer's disease. acs.org In this system, the Aβ region of AβPP was tagged with a noncanonical amino acid (ncAA) containing a reactive side-chain. This allowed for the specific labeling of the Aβ region with 6-methyl-tetrazine-BDP-FL through a bioorthogonal reaction. acs.org The high resolution of confocal microscopy enabled the simultaneous visualization of the AβPP and its cleavage products within living cells, providing valuable insights into the trafficking and processing of this key protein. acs.org

In another application, this compound was used for the confocal imaging of microproteins. acs.orgresearchgate.net These small proteins are often difficult to study with traditional fluorescent protein tags, which can be larger than the microprotein itself and interfere with its function. By introducing a single ncAA into the microprotein, researchers could specifically label it with this compound for high-resolution visualization of its subcellular localization without significant perturbation. acs.orgresearchgate.net

Summary of this compound in Confocal Microscopy Studies:

| Application | Biological System | Labeling Strategy | Key Finding | Reference |

| AβPP Processing | HEK293T cells | Dual labeling with SNAP-tag and ncAA-BDP FL methyltetrazine | Simultaneous visualization of AβPP and its cleavage products at a subcellular level. | acs.org |

| Microprotein Localization | COS-7 cells | Single ncAA incorporation followed by this compound labeling | High-resolution imaging of microprotein localization without functional interference from large fluorescent tags. | acs.orgresearchgate.net |

Widefield microscopy is a standard technique for live-cell imaging, and the brightness of this compound makes it a suitable probe for this application. It has been successfully used to study the subcellular localization and dynamics of microproteins in living cells. acs.org By labeling ncAA-containing microproteins with this compound, researchers were able to track their movement and localization in real-time using widefield microscopy. acs.org

Light-sheet fluorescence microscopy (LSFM) is an advanced imaging technique particularly well-suited for imaging large, three-dimensional specimens like organoids with minimal phototoxicity and high speed. frontiersin.orgfrontiersin.orgmolbiolcell.orgnih.gov Brain organoids, which are 3D, self-assembled structures derived from stem cells that mimic aspects of the developing human brain, are a key model system in neuroscience. dpz.eunih.gov While direct and detailed research explicitly documenting the use of this compound for light-sheet microscopy of brain organoids is limited in the searched literature, the properties of this fluorophore make it a strong candidate for such applications.

The successful use of other BODIPY-based dyes and tetrazine-functionalized probes in organoid imaging suggests the potential utility of this compound. labshake.com The combination of bioorthogonal labeling with this compound and the gentle, high-speed imaging of LSFM could enable long-term, four-dimensional (3D space plus time) tracking of specific proteins and cellular processes within the complex environment of a developing brain organoid. This would provide unprecedented insights into neurodevelopmental processes and the mechanisms of neurological diseases.

Potential Application of this compound in Light-Sheet Microscopy of Brain Organoids:

| Microscopy Technique | Model System | Potential Application | Rationale |

| Light-Sheet Fluorescence Microscopy (LSFM) | Brain Organoids | 4D tracking of specific proteins and cellular dynamics during neurodevelopment. | Brightness and photostability of BDP FL, combined with the low phototoxicity and high speed of LSFM, are ideal for long-term imaging of sensitive 3D cultures. |

Quantitative Analysis and Advanced Research Directions

Methodologies for Quantifying BDP FL Methyltetrazine Labeled Biomolecules

Accurate quantification of labeled biomolecules is crucial for understanding stoichiometry, reaction efficiency, and protein abundance. This compound's intrinsic fluorescence provides a direct readout that can be leveraged by several analytical techniques.

A primary method for analyzing proteins labeled with this compound is through electrophoretic techniques. After labeling proteins in cell lysates or in living cells, the samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

The presence of the BDP FL fluorophore allows for direct visualization of the labeled protein within the gel using a fluorescence scanner. This in-gel fluorescence method offers a direct and rapid quantification of the labeled protein population. The fluorescence intensity of the protein band corresponding to the target protein is proportional to the amount of labeled protein present. This technique can be used to assess labeling efficiency by comparing the fluorescence signal to the total protein amount, which can be determined by subsequent staining with a total protein stain like Coomassie Brilliant Blue or by immunoblotting. nih.gov

Immunoblotting, or Western blotting, serves as an orthogonal method to confirm the identity of the labeled protein. dntb.gov.ua After SDS-PAGE, proteins are transferred to a membrane (e.g., nitrocellulose or PVDF) which is then probed with an antibody specific to the target protein. While immunoblotting confirms the presence and quantity of the total protein (both labeled and unlabeled), in-gel fluorescence specifically detects the successfully labeled fraction. nih.gov Comparing the results from in-gel fluorescence and immunoblotting allows researchers to determine the stoichiometry and efficiency of the bioorthogonal labeling reaction. nih.gov

| Technique | Principle | Analyte Detected | Primary Advantage | Limitation |

|---|---|---|---|---|

| In-Gel Fluorescence | Direct excitation of the BDP FL fluorophore conjugated to the protein within the polyacrylamide gel. | This compound-labeled protein fraction. | Rapid, direct quantification of labeled species; avoids use of antibodies. | Does not provide information on the unlabeled protein population. |

| Immunoblotting (Western Blot) | Uses a primary antibody to detect the target protein, followed by a secondary antibody conjugated to an enzyme for signal generation. dntb.gov.ua | Total protein (both labeled and unlabeled). | Confirms protein identity and total abundance. dntb.gov.ua | Indirect detection; requires specific antibodies; can have higher background. |

The reaction between this compound and a strained alkene partner, such as a trans-cyclooctene (B1233481) (TCO), can be monitored in real-time using spectroscopy. Many tetrazine-fluorophore conjugates are designed as "turn-on" probes, where the fluorescence of the dye is significantly quenched by the tetrazine moiety. Upon the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with the dienophile, the electronic structure of the system is altered, breaking the quenching pathway and leading to a substantial increase in fluorescence emission. scispace.combohrium.com

This fluorogenic response allows for the direct spectroscopic monitoring of the reaction kinetics and labeling efficiency. digitellinc.com By measuring the increase in fluorescence intensity at the emission maximum of BDP FL (approximately 509 nm) over time, researchers can calculate the reaction rate. smolecule.com This method is highly sensitive and can be performed in a cuvette using a fluorometer or in a microplate reader for higher throughput analysis, providing a powerful tool for optimizing labeling conditions and for quantitative biochemical assays. Some advanced BODIPY-tetrazine probes have been reported to exhibit fluorescence enhancements of over 100-fold upon reaction. scispace.comdntb.gov.ua

Förster Resonance Energy Transfer (FRET) is a mechanism describing the non-radiative transfer of energy between two fluorophores, a "donor" and an "acceptor," when they are in close proximity (typically 1-10 nm). researchgate.net FRET is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring molecular-scale distances in biological systems. nih.govnih.gov

This compound can serve as an excellent FRET partner due to its bright fluorescence and well-defined spectral properties. It can function as a donor to redder fluorophores (e.g., Cy3, TAMRA) or as an acceptor from bluer fluorophores (e.g., coumarin). By labeling two interacting biomolecules—one with this compound and the other with a suitable FRET partner—the interaction and proximity of these molecules can be quantified. nih.gov When the two molecules associate, bringing the donor and acceptor dyes close together, FRET occurs, leading to a decrease in the donor's fluorescence emission and an increase in the acceptor's emission. This change in fluorescence can be used to study protein-protein interactions, conformational changes in proteins, and other dynamic cellular processes in real time. researchgate.netbwise.kr

| Potential FRET Partner | Role of BDP FL | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |

|---|---|---|---|---|

| Coumarin Dyes | Acceptor | ~400 | ~450 (Donor), ~509 (Acceptor) | Detecting protein folding or cleavage. |

| Cy3 | Donor | ~503 | ~509 (Donor), ~570 (Acceptor) | Monitoring protein-protein interactions. |

| TAMRA | Donor | ~503 | ~509 (Donor), ~580 (Acceptor) | Nucleic acid hybridization assays. |

Emerging Trends in Bioorthogonal Probe Development

The field of bioorthogonal chemistry is continuously evolving, with a focus on creating probes with improved performance for increasingly complex biological questions. Key areas of development include enhancing signal-to-noise ratios and enabling advanced imaging modalities.

A significant challenge in live-cell imaging is minimizing non-specific labeling and background fluorescence, which can obscure the desired signal. Several strategies are being developed to address this issue. mdpi.com

Probe Design: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), between the BDP FL fluorophore and the methyltetrazine reactive group can improve the probe's aqueous solubility and reduce non-specific binding driven by hydrophobic interactions. nih.govnih.gov

Reaction Kinetics: The development of tetrazines with even faster reaction rates with their cycloalkene partners allows for the use of lower probe concentrations and shorter incubation times. This minimizes the opportunity for probes to accumulate non-specifically within cells or bind to off-target molecules. nih.gov

Wash-out Procedures: Optimizing post-labeling wash steps is critical for removing any unbound probe. The use of specialized wash buffers or the inclusion of "scavenger" molecules that react with and sequester excess probe can further reduce background fluorescence.

Fluorogenic Probes: The most elegant solution is the use of fluorogenic ("turn-on") probes, as discussed previously. bohrium.com Probes that are virtually non-fluorescent until they react with their target significantly reduce background signals, as any unbound and unreacted probe does not contribute to the fluorescence image, often eliminating the need for wash-out steps entirely. scispace.com

Two-photon microscopy (TPM) is an advanced fluorescence imaging technique that offers significant advantages for imaging deep within living tissues. nih.gov Unlike conventional one-photon fluorescence, where a single high-energy photon excites the fluorophore, TPM uses the near-simultaneous absorption of two lower-energy, longer-wavelength photons (typically in the near-infrared range) to achieve the same excitation. nih.govnih.gov

The BODIPY FL dye core has a large two-photon absorption cross-section, making it well-suited for these applications. thermofisher.com The key benefits of using this compound in two-photon imaging include:

Deeper Tissue Penetration: Biological tissues are more transparent to near-infrared (NIR) light than to visible light. Using NIR excitation allows for imaging deeper into tissues and organs (hundreds of micrometers) than is possible with conventional confocal microscopy. nih.gov

Reduced Phototoxicity and Photobleaching: The lower energy of the individual NIR photons reduces cellular damage. Furthermore, because excitation is confined to the tiny focal volume where the photon density is high enough for two-photon absorption to occur, photobleaching and phototoxicity are minimized outside of the focal plane. nih.gov

Higher Resolution: The confinement of excitation to the focal point results in reduced out-of-focus fluorescence, leading to images with higher contrast and resolution.

These properties make this compound a promising tool for in vivo imaging studies, enabling researchers to visualize labeled biomolecules in the context of whole organisms or thick tissue samples with unprecedented clarity and depth. nih.gov

| Parameter | One-Photon Excitation | Two-Photon Excitation |

|---|---|---|

| Excitation Wavelength | Visible (~503 nm for BDP FL) | Near-Infrared (~920 nm for BDP FL). nih.gov |

| Tissue Penetration Depth | Lower (~50-80 µm) | Higher (up to ~1 mm). nih.gov |

| Phototoxicity | Higher, affects entire light cone | Lower, confined to focal point. nih.gov |

| Image Resolution | Good | Excellent, with reduced out-of-focus signal. |

Integration into Multimodal Molecular Imaging Platforms

The distinct fluorescent properties of this compound, combined with the versatile bioorthogonal reactivity of the methyltetrazine group, make it a valuable component for the development of multimodal molecular imaging platforms. This integration allows for the synergistic combination of fluorescence imaging with other modalities, such as nuclear imaging, to provide a more comprehensive understanding of biological processes in vitro and in vivo. By capitalizing on the strengths of different imaging techniques, researchers can achieve enhanced sensitivity, resolution, and depth of penetration.

The primary strategy for integrating this compound into a multimodal system involves its conjugation to a larger molecular scaffold that also includes a signaling agent for a second imaging modality. The tetrazine moiety serves as a bioorthogonal ligation handle, enabling its attachment to a biomolecule that has been pre-targeted with a strained alkene, such as a trans-cyclooctene (TCO). This same molecular construct can be appended with a chelator for radiolabeling, thereby creating a dual-modality probe for fluorescence and nuclear imaging.

A key example of this approach is the development of a versatile scaffold that incorporates a BODIPY fluorophore (structurally related to the BDP FL core), a tetrazine for bioorthogonal conjugation, and a chelator for incorporating radiometals for Single-Photon Emission Computed Tomography (SPECT). nih.gov This design allows for both optical and nuclear imaging.

In such a system, the this compound would provide high-resolution fluorescence imaging, ideal for microscopy and superficial tissue imaging, while the radiolabeled component would enable deep-tissue imaging with high sensitivity through SPECT. This dual-capability is particularly advantageous for pre-clinical research, where fluorescence imaging can be used for initial cellular and tissue-level studies, and SPECT can be used for whole-body imaging to study biodistribution and target engagement in vivo. nih.gov

The table below details the components and characteristics of a representative multimodal imaging platform incorporating a BODIPY-tetrazine scaffold.

| Component | Function | Imaging Modality | Key Characteristics |

| BODIPY Fluorophore | Provides fluorescent signal for optical detection. | Fluorescence Imaging | Bright and photostable emission, suitable for microscopy and in vivo optical imaging. |

| Tetrazine (Tz) | Enables bioorthogonal conjugation to TCO-modified biomolecules. | N/A | Allows for a pre-targeting approach, improving target-to-background signal ratios. |

| Chelator | Sequesters a radiometal for nuclear imaging. | SPECT/PET | Can be radiolabeled with isotopes like Indium-111 (for SPECT) or Actinium-225 (for therapy). nih.gov |

| Targeting Ligand | Directs the probe to a specific biological target (e.g., antibody). | Both | Determines the biological process or molecule being imaged. |

This integrated approach holds promise for theranostic applications, where the fluorescent component can be used for surgical guidance, and the radioactive component can be used for both diagnosis and therapy. nih.gov While research has demonstrated the feasibility of such platforms with related BODIPY-tetrazine structures, the principles are directly applicable to this compound, highlighting its potential for advanced, multimodal imaging strategies. nih.gov

Conclusion and Outlook

Synthesis of Current Research Contributions of BDP FL Methyltetrazine in Advancing Chemical Biology

This compound and analogous tetrazine-based fluorogenic probes have significantly advanced the field of chemical biology, primarily by enabling the visualization of biomolecules and their dynamic processes within living systems with unprecedented clarity and minimal perturbation. A key contribution lies in the facilitation of "no-wash" live-cell imaging. nih.govrsc.org The fluorogenic nature of the probe, where fluorescence is dramatically enhanced upon reaction with a dienophile, allows for a high signal-to-noise ratio without the need to remove excess, unreacted probes, which can be cytotoxic or generate background noise. nih.govrsc.org This feature is particularly crucial for monitoring fast, dynamic biological events in real-time. mdpi.com

The exceptionally rapid kinetics of the inverse electron demand Diels-Alder (IEDDA) reaction between the methyltetrazine group and a strained dienophile partner (like trans-cyclooctene (B1233481) or cyclopropene) ensures efficient labeling even at low, physiologically relevant concentrations. nih.govresearchgate.netlumiprobe.com This has permitted researchers to tag and visualize a wide array of biomolecules—from glycans and lipids to proteins—that have been metabolically or genetically engineered to incorporate the dienophile handle. rsc.orgacs.org For instance, the probe has been used to create detailed maps of enzyme activity within cells and monitor changes in sialylated glycoconjugates during embryonic development. acs.org

Furthermore, the superbright fluorescence and high quantum yield (approaching 0.97) of the BDP FL core provide the sensitivity needed for demanding applications, such as imaging low-abundance proteins or for use in super-resolution microscopy. mdpi.comsmolecule.com By combining the specificity of bioorthogonal chemistry with high-performance fluorophores, this compound has become an indispensable tool for dissecting complex biological environments. researchgate.net

Future Trajectories for this compound in Bioorthogonal Chemistry

The future development of this compound and related probes is poised to expand into more complex and clinically relevant applications. A major trajectory is the development of probes that operate in the near-infrared (NIR) window, particularly NIR-II, to enable deeper tissue penetration for in vivo imaging in whole organisms with reduced autofluorescence. acs.org This would bridge the gap from cellular imaging to non-invasive studies in animal models.

Another significant direction is the integration of this compound into multimodality imaging platforms. nih.gov For example, combining its fluorescence with radioisotopes (e.g., ¹⁸F) for Positron Emission Tomography (PET) would create bimodal agents for applications like pretargeted fluorescence-intraoperative guided surgery (FIGS). benthamdirect.comnih.gov Such agents would allow for both whole-body, non-invasive PET scans to determine the optimal time for surgery and high-resolution fluorescence guidance for surgeons to resect tumors more completely. nih.gov

The expansion of the bioorthogonal toolkit to include multiple, mutually orthogonal reactions is another key future direction. acs.org This would allow for simultaneous, multi-target imaging, where this compound could be used alongside other spectrally distinct bioorthogonal probes to visualize several different biological processes at once. acs.org Furthermore, the application of computational chemistry, artificial intelligence, and machine learning is expected to accelerate the rational design of next-generation probes with optimized photophysical properties, quenching efficiencies, and biocompatibility. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.